Thiirane

Catalog No.
S571123
CAS No.
420-12-2
M.F
C2H4S
M. Wt
60.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thiirane

CAS Number

420-12-2

Product Name

Thiirane

IUPAC Name

thiirane

Molecular Formula

C2H4S

Molecular Weight

60.12 g/mol

InChI

InChI=1S/C2H4S/c1-2-3-1/h1-2H2

InChI Key

VOVUARRWDCVURC-UHFFFAOYSA-N

SMILES

C1CS1

solubility

Slightly soluble in ethanol and ether; soluble in acetone and chloroform
In water, 2.8X10+4 mg/L at 25 °C (est)

Synonyms

divinyl sulfide, divinylsulfide, ethene, 1,1'-thiobis-, ethylene sulfide, thiirane, vinyl sulfide

Canonical SMILES

C1CS1

The exact mass of the compound Thiirane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as slightly soluble in ethanol and ether; soluble in acetone and chloroformin water, 2.8x10+4 mg/l at 25 °c (est). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 89690. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Thiirane, also known as ethylene sulfide, is the simplest sulfur-containing three-membered heterocycle and the direct sulfur analog of oxirane (ethylene oxide). Its primary procurement value stems from the high ring strain of the episulfide group, which makes it a highly reactive electrophile for controlled ring-opening reactions. This reactivity is fundamental to its role as a monomer for producing poly(ethylene sulfide) and as a versatile building block for introducing the 2-mercaptoethyl functional group in complex organic synthesis.

Direct substitution of Thiirane with its oxygen analog, oxirane (ethylene oxide), is fundamentally unviable for applications requiring specific sulfur-related properties. Polymers derived from thiirane exhibit thioether linkages, which confer a significantly higher refractive index and a distinct affinity for soft metal ions compared to the ether linkages from oxirane-derived polymers. Similarly, using acyclic reagents like 2-mercaptoethanol cannot replicate the defined, stereospecific transformations enabled by the strained ring system of thiirane, making it indispensable for synthetic routes where precise installation of a 2-mercaptoethyl group is required.

Enabling High Refractive Index Polymers for Advanced Optics

Polymers produced by the ring-opening polymerization of Thiirane, such as poly(ethylene sulfide) (PES), exhibit a significantly higher refractive index than those derived from its common oxygen analog, oxirane. PES and related sulfur-containing polymers consistently achieve refractive indices well above 1.60, with some systems exceeding 1.70. In contrast, poly(ethylene oxide) (PEO), derived from oxirane, has a refractive index of approximately 1.45.

Evidence DimensionRefractive Index (Sodium D-line, 589 nm)
Target Compound Data>1.60 (for Poly(ethylene sulfide) derived from Thiirane)
Comparator Or Baseline~1.45 (for Poly(ethylene oxide) derived from Oxirane)
Quantified Difference≥ 10% increase in refractive index
ConditionsBulk polymer film at ambient temperature.

For manufacturing high-performance optical components like lenses, optical adhesives, and encapsulants for LEDs/OLEDs, Thiirane is the essential precursor to achieve the required high refractive index that cannot be met by oxirane-based systems.

Selective Coordination Chemistry for Ion-Specific Applications

The thioether backbone of poly(ethylene sulfide), derived from Thiirane, acts as a soft Lewis base. This provides strong and selective coordination to soft Lewis acidic metal ions such as silver (Ag+), mercury (Hg2+), and palladium (Pd2+). In contrast, the ether oxygen backbone of poly(ethylene oxide) from oxirane is a hard Lewis base, showing preferential coordination to hard Lewis acids like lithium (Li+), sodium (Na+), and potassium (K+).

Evidence DimensionLewis Base Character and Metal Ion Affinity
Target Compound DataSoft Lewis base (Thioether): High affinity for soft metal ions (Ag+, Hg2+, Pd2+)
Comparator Or BaselineHard Lewis base (Ether): High affinity for hard metal ions (Li+, Na+, K+)
Quantified DifferenceQualitative but distinct difference in binding selectivity based on Hard-Soft Acid-Base (HSAB) theory.
ConditionsAqueous or organic solvent systems.

This dictates procurement for applications requiring ion selectivity; Thiirane is the necessary precursor for materials used in heavy metal extraction, sensing, or specialized polymer electrolytes, while oxirane is suited for alkali metal-based systems like lithium-ion batteries.

Predictable Regiochemistry in Synthesis vs. Substituted Analogs

As a symmetrical electrophile, the ring-opening of Thiirane by a nucleophile (Nu-) proceeds via a single pathway to yield a non-isomeric 2-mercaptoethyl derivative (Nu-CH2CH2-SH). In contrast, unsymmetrical analogs like propylene sulfide (2-methylthiirane) present two sites for nucleophilic attack. This can lead to a mixture of regioisomeric products, with the ratio depending heavily on reaction conditions (e.g., SN2 attack at the less hindered carbon vs. SN1-like character).

Evidence DimensionNumber of Possible Ring-Opening Products
Target Compound Data1 (single regioisomer)
Comparator Or Baseline2 (potential mixture of regioisomers for propylene sulfide)
Quantified DifferenceGuaranteed product purity vs. potential for isomeric mixture
ConditionsNucleophilic ring-opening reaction.

For the synthesis of high-purity pharmaceutical intermediates or specialty chemicals, procuring Thiirane ensures a single, predictable product, eliminating complex purification steps and improving overall process yield compared to using less expensive but unsymmetrical analogs.

Monomer for High Refractive Index Optical Polymers

As a direct precursor to poly(ethylene sulfide) and related copolymers, Thiirane is the specified choice for producing polymers where a high refractive index (>1.60) is the critical performance metric. This includes applications in advanced optical lenses, coatings for anti-reflection, and high-efficiency light extraction layers in OLEDs and other optoelectronic devices.

Synthesis of Selective Heavy Metal Chelating Agents

Leveraging the affinity of the resulting thioether for soft metals, Thiirane is used to synthesize polymers and functionalized surfaces for the selective sensing, capture, or removal of heavy metal ions like mercury, silver, and cadmium from process streams or environmental samples.

High-Purity Synthesis of 2-Mercaptoethyl Derivatives

In pharmaceutical and fine chemical synthesis, Thiirane serves as a highly efficient reagent for introducing the 2-mercaptoethyl group. Its symmetrical structure guarantees the formation of a single product isomer, making it the preferred choice over substituted thiiranes when product purity and predictable reaction outcomes are paramount.

Color/Form

Colorless liquid

XLogP3

0.6

Boiling Point

55.5 °C
decomposes at 57 °C

Density

1.0130 g/cu m at 20 °C

LogP

log Kow = 0.81 (est)

Melting Point

-109 °C

UNII

A2W5165740

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H318 (97.5%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H331 (97.5%): Toxic if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

249.98 mmHg
250 mm Hg at 25 °C

Pictograms

Acute Toxic Flammable

Flammable;Corrosive;Acute Toxic

Other CAS

420-12-2

Wikipedia

Ethylene sulfide

Methods of Manufacturing

...SYNTHESIZED BY REACTION OF 2-HALOETHYLTHIOCYANATES WITH SODIUM SULFIDE. OTHER METHODS...INCL...(1) REACTION OF ETHYLENE CARBONATE WITH SODIUM OR POTASSIUM THIOCYANATE; (2) REACTION OF ETHYLENE MONOTHIOCARBONATE WITH SODIUM CARBONATE... ...METHODS OF SYNTHESIS INCL...(3) REACTION OF ETHYLENE OXIDE WITH THIOUREA, INORGANIC THIOCYANATES OR CARBONYL SULFIDE.
PROBABLY BY REACTION OF ETHYLENE OXIDE WITH POTASSIUM THIOCYANATE OR THIOUREA IN AQUEOUS SOLUTION

General Manufacturing Information

Thiirane: ACTIVE
PATENTS HAVE BEEN FILED FOR USE OF ETHYLENE SULFIDE AS MONOMER... (EG, IN THE PRODN OF HOMOPOLYMERS & COPOLYMERS), AS A MODIFYING AGENT FOR OTHER POLYMERS (EG, CELLULOSE), AS CHEMICAL INTERMEDIATE (EG, FOR PESTICIDES AND LUBRICANT ADDITIVES) & AS DIRECT-ACTING DISINFECTANT.

Analytic Laboratory Methods

RAULIN F, TOUPANCE G; SIMULTANEOUS GAS CHROMATOGRAPHIC SEPARATION OF VOLATILE ORGANIC SULFUR COMPOUNDS AND C1-C4 HYDROCARBONS; J CHROMAT 90: 218 (1974). GAS CHROMATOGRAPHY CAN BE USED FOR THE DETERMINATION OF ETHYLENE SULFIDE.

Interactions

WHEN TESTED FOR ETHYLENE-LIKE ACTIVITY & ETHYLENE ANTAGONISM USING TOBACCO LEAVES, ETHYLENE SULFIDE SHOWED APPARENT ETHYLENE ACTIVITY.

Dates

Last modified: 08-15-2023

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